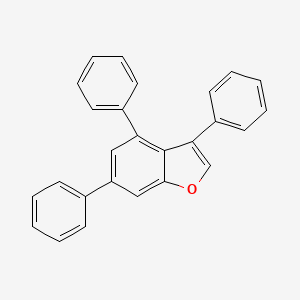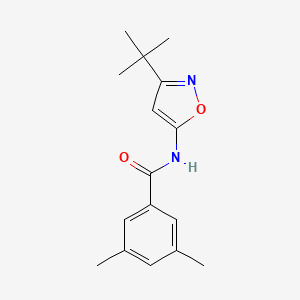
N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method is the (3 + 2) cycloaddition reaction, where an alkyne and a nitrile oxide react to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzamide or isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. For example, some isoxazole derivatives have been shown to inhibit kinases involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
N-(5-(tert-Butyl)isoxazol-3-yl)-Nʹ-phenylurea: Known for its inhibitory activity against FLT3, a target in acute myeloid leukemia.
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide:
Uniqueness: N-(3-(tert-Butyl)isoxazol-5-yl)-3,5-dimethylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
82560-22-3 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H20N2O2/c1-10-6-11(2)8-12(7-10)15(19)17-14-9-13(18-20-14)16(3,4)5/h6-9H,1-5H3,(H,17,19) |
InChI-Schlüssel |
PKVFKAQJQVEIJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=NO2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


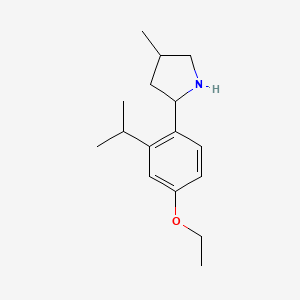
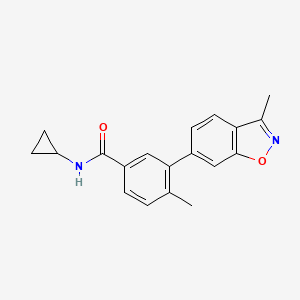
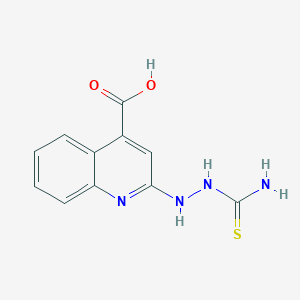
![(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
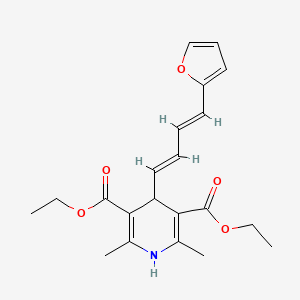
![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)
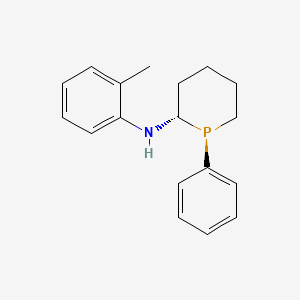
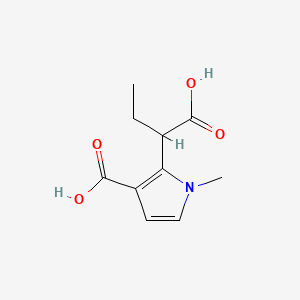

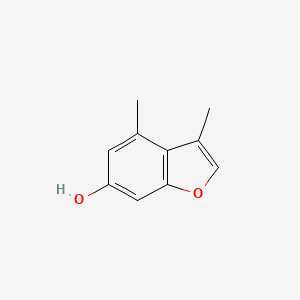
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
